molecular formula C28H32FNO6 B1200071 Dexamethasone isonicotinate CAS No. 2265-64-7

Dexamethasone isonicotinate

Cat. No.: B1200071
CAS No.: 2265-64-7
M. Wt: 497.6 g/mol
InChI Key: BQTXJHAJMDGOFI-NJLPOHDGSA-N
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Description

Dexamethasone isonicotinate: is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic properties. It is commonly used in various medical applications due to its ability to modulate the immune response and reduce inflammation. This compound can be administered orally, by inhalation, topically, and parenterally .

Scientific Research Applications

Chemistry: In chemistry, dexamethasone isonicotinate is used as a model compound to study the reactivity and stability of glucocorticoid esters. It is also employed in the synthesis of novel glucocorticoid derivatives with enhanced therapeutic properties .

Biology: In biological research, this compound is used to investigate the mechanisms of glucocorticoid action and their effects on cellular processes. It is also used in studies related to inflammation, immune response, and cell signaling .

Medicine: Medically, this compound is used to treat various inflammatory and allergic conditions. It is also used in the management of autoimmune diseases and as an adjunct therapy in cancer treatment .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug products. It is also employed in the development of drug delivery systems to enhance the bioavailability and therapeutic efficacy of glucocorticoids .

Mechanism of Action

Target of Action

Dexamethasone isonicotinate is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a potent anti-inflammatory agent .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a series of events leading to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . This results in a reduction of inflammation and immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also upregulates CTLA-4, a protein receptor that downregulates immune responses .

Pharmacokinetics

It is known that dexamethasone, a similar compound, is metabolized by cyp3a4 enzymes in the liver . Dexamethasone also exhibits time-dependent pharmacokinetics, with its activity being induced when persistently administered, resulting in auto-induction .

Result of Action

The action of this compound leads to a decrease in inflammation and immune response. It inhibits the proliferation and differentiation of naïve T cells by attenuating the CD28 co-stimulatory pathway . It also reduces the abundance of Kv1.3 potassium channels in T cells and CD56dimNK cells, which leads to a decrease in calcium influx and interferon-gamma production .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other drugs can affect its serum concentration . Additionally, the compound’s anti-inflammatory and anti-allergic actions may cause salt and water retention , which could be influenced by the patient’s diet and hydration status.

Biochemical Analysis

Biochemical Properties

Dexamethasone isonicotinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of phospholipase A2, which reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound interacts with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . In T cells, this compound upregulates CTLA-4 mRNA and protein, blocking CD28-mediated cell cycle entry and differentiation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. This compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators . Additionally, it can induce apoptosis in certain cell types by activating caspases and down-regulating anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that prolonged exposure to this compound is required to achieve maximum levels of apoptotic markers along with increased caspase-3 activation and DNA fragmentation . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to excitotoxic cell death and oxidative injury in animals with neurologic disease . In rats, oral administration of this compound at doses up to 100 μg/kg bw/day for 90 days resulted in thymus involution and morphological changes in the adrenal gland . The compound’s effects are dose-dependent, with higher doses potentially causing more severe side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which 6-hydroxylates dexamethasone to 6α- and 6β-hydroxydexamethasone . Additionally, this compound can be reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be administered orally, by inhalation, topically, and parenterally, allowing it to reach different tissues . The compound’s unintended mineralocorticoid action may cause salt and water retention, affecting its distribution within the body . Additionally, this compound interacts with transporters and binding proteins that influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Upon binding to glucocorticoid receptors, this compound translocates to the nucleus, where it modulates gene expression . This nuclear localization is essential for its anti-inflammatory and immunosuppressive effects. Additionally, this compound may interact with other subcellular compartments, such as mitochondria, to induce apoptosis in certain cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexamethasone isonicotinate is synthesized through the esterification of dexamethasone with isonicotinic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures such as chromatography and spectroscopy are employed to monitor the synthesis and ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various dexamethasone derivatives with modified pharmacological properties. These derivatives can be used to study the structure-activity relationship and develop new therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Dexamethasone isonicotinate is unique due to its ester linkage with isonicotinic acid, which enhances its lipophilicity and allows for different routes of administration. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound in both research and clinical settings .

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTXJHAJMDGOFI-NJLPOHDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057690
Record name Dexamethasone isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-64-7
Record name Dexamethasone 21-isonicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexamethasone isonicotinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone isonicotinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dexamethasone isonicotinate
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Record name Dexamethasone 21-isonicotinate
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Record name DEXAMETHASONE ISONICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dexamethasone isonicotinate exert its anti-inflammatory effects?

A1: While the provided research focuses on the clinical applications of this compound, it's important to note that, like other corticosteroids, it primarily acts by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing the transcription of various genes involved in the inflammatory response. [, ] This typically leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory factors.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research does not explicitly state the molecular formula and weight of this compound, it is a dexamethasone ester. Based on its structure, we can deduce its molecular formula to be C28H33NO6 and its molecular weight to be 479.57 g/mol.

Q3: Does this compound possess any known catalytic properties?

A3: this compound is not known to exhibit catalytic properties. Its primary mode of action involves binding to glucocorticoid receptors and modulating gene expression, not catalyzing chemical reactions.

Q4: Have there been any computational studies on this compound?

A4: The provided research primarily focuses on clinical studies and doesn't delve into computational modeling or QSAR studies for this compound.

Q5: How do structural modifications of this compound affect its activity?

A5: The research does not offer specific insights into the SAR of this compound or how structural modifications impact its activity, potency, or selectivity.

Q6: What are the SHE regulations surrounding this compound?

A6: The provided research predates contemporary SHE regulations and focuses on clinical observations and efficacy. Current SHE guidelines would need to be consulted for updated information.

Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A7: While the research highlights its efficacy in asthma, [, , , , , , , , , , , , , , , ] it doesn't provide detailed insights into the specific ADME processes of this compound.

Q8: What in vivo models have been used to study this compound's effects on asthma?

A8: Research mentions the use of toluene diisocyanate (TDI)-sensitized subjects to induce asthmatic reactions in a controlled laboratory setting. [, ] These studies investigated the drug's ability to inhibit both early and late asthmatic responses, providing valuable insights into its in vivo efficacy.

Q9: Are there known cases of resistance to this compound?

A9: The research primarily focuses on its short-term efficacy and doesn't delve into potential long-term resistance mechanisms.

Q10: What are the potential long-term effects of this compound use?

A10: Although the research mentions the possibility of side effects, [, , , ] it doesn't offer a comprehensive analysis of potential long-term effects associated with this compound use.

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